molecular formula C18H14N4O2S B11495306 3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11495306
M. Wt: 350.4 g/mol
InChI Key: XTFPHDMKHSMBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a pyrrole ring, a thiophene ring, and an oxadiazole ring. These structural features make it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

    Coupling Reactions: The final step involves coupling the pyrrole, thiophene, and oxadiazole rings together through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize reaction efficiency and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structural features make it a valuable tool for studying various chemical reactions and mechanisms.

    Medicine: The compound is being investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other heterocyclic compounds with similar structural features, such as:

  • 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-TRIAZOLE-5-CARBOXAMIDE
  • 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
  • 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-IMIDAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14N4O2S/c23-17(19-12-15-4-3-11-25-15)18-20-16(21-24-18)13-5-7-14(8-6-13)22-9-1-2-10-22/h1-11H,12H2,(H,19,23)

InChI Key

XTFPHDMKHSMBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.